N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid

Description

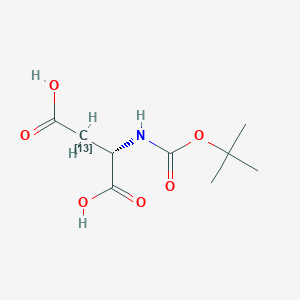

N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid (CAS: 286460-64-8) is a 13C isotope-labeled derivative of L-aspartic acid, where the tert-butoxycarbonyl (Boc) group protects the α-amino group. Its molecular formula is C₉H₁₅¹³CNO₆, with a molecular weight of 234.22 g/mol . This compound is primarily used in isotopic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and metabolic pathway analysis due to its stable 13C labeling at the β-carbon position. It is synthesized via Boc protection of L-aspartic acid followed by isotopic incorporation, ensuring high purity (>98%) for research applications .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](313C)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJBMCZQVSQJDE-RGUYRYBTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]([13CH2]C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745697 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286460-64-8 | |

| Record name | N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286460-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid typically involves the following steps:

Protection of the Amino Group: The amino group of L-aspartic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Carbon-13 Isotope: The carbon-13 isotope is introduced at the third position of the aspartic acid molecule through a specific labeling process. This step often involves the use of carbon-13 labeled precursors and specialized reaction conditions to ensure the incorporation of the isotope.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced with other functional groups.

Oxidation and Reduction: The aspartic acid moiety can undergo oxidation and reduction reactions, although these are less common in the presence of the Boc protecting group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Various nucleophiles in the presence of a base.

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products

Deprotected Aspartic Acid: Removal of the Boc group yields L-(3-~13~C)aspartic acid.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of aspartic acid can be obtained.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid is widely used in scientific research, including:

Metabolic Studies: The carbon-13 label allows for tracing the metabolic pathways of aspartic acid in biological systems.

Protein Synthesis: The compound is used in studies of protein synthesis and folding, providing insights into the incorporation of aspartic acid into proteins.

NMR Spectroscopy: The carbon-13 isotope is useful in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of molecules.

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid involves its incorporation into metabolic pathways and proteins. The carbon-13 label allows for detailed tracking and analysis of these processes. The Boc protecting group ensures the stability of the amino acid during synthetic transformations and can be removed under controlled conditions to yield the active form of the compound.

Comparison with Similar Compounds

Isotope-Labeled Boc-Protected Amino Acids

Table 1: Isotope-Labeled Boc-Protected Amino Acids

| Compound Name | CAS Number | Isotopic Labeling | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| N-Boc-L-(3-~13~C)aspartic acid | 286460-64-8 | 13C at β-carbon | 234.22 | NMR, metabolic studies |

| N-Boc-L-alanine-13C3,2,3,3,3-d4 | - | 13C3, deuterium at C2, C3 | - | Mass spectrometry, kinetics |

| N-Boc-L-phenylalanine (unlabeled) | - | None | 265.29 | Peptide synthesis |

- N-Boc-L-alanine-13C3,2,3,3,3-d4 : This compound combines 13C and deuterium labeling for advanced kinetic and mass spectrometry studies. Unlike the aspartic acid derivative, its labeling pattern enhances resolution in proteomics but lacks the carboxyl group diversity critical for aspartic acid-specific research .

- N-Boc-L-phenylalanine: While structurally similar (Boc-protected α-amino group), its aromatic side chain and lack of isotopic labeling limit its utility in metabolic tracing compared to the 13C-labeled aspartic acid analog .

Structural Analogs with Modified Backbones

Table 2: Structural Analogs of Boc-Protected Aspartic Acid

| Compound Name | CAS Number | Structural Modification | Key Applications |

|---|---|---|---|

| N-Boc-N-methyl-L-threonine | 101759-72-2 | Methylated amino group, hydroxyl group | Medicinal chemistry, inhibitor synthesis |

| N-T-BOC-B-T-BUTYL-L-ASPARTIC ACID | 72671-27-3 | t-Butyl ester at β-carboxyl | Peptide coupling, steric hindrance studies |

| N-Boc-L-aspartic acid β-benzyl ester | - | Benzyl ester at β-carboxyl | Diastereoselective synthesis |

- N-Boc-N-methyl-L-threonine: Features a methylated amino group and hydroxyl side chain, making it ideal for synthesizing methylated peptide inhibitors. Unlike the aspartic acid derivative, its backbone modifications alter hydrogen-bonding interactions in drug design .

- N-T-BOC-B-T-BUTYL-L-ASPARTIC ACID : The t-butyl ester at the β-carboxyl group introduces steric bulk, which is leveraged in peptide coupling reactions to prevent undesired side reactions. This contrasts with the free carboxyl groups in N-Boc-L-aspartic acid, which are reactive and require protection during synthesis .

- N-Boc-L-aspartic acid β-benzyl ester : The benzyl ester protects the β-carboxyl, enabling diastereoselective MAC (masked acyl cyanide) reactions. This modification is critical for asymmetric synthesis but limits use in aqueous biological systems .

Research Findings :

- Medicinal Chemistry: Boc-protected aspartic acid derivatives are pivotal in HIV-1 capsid inhibitor synthesis (e.g., triazole phenylalanine derivatives), where the Boc group ensures amino group stability during CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions .

- Biocatalysis vs. Chemical Synthesis : Enzymatic methods (e.g., EDDS lyase mutants) achieve 1140-fold activity improvements for N-substituted aspartic acids, offering greener alternatives to traditional chemical routes .

Biological Activity

N-(tert-Butoxycarbonyl)-L-(3-~13~C)aspartic acid, commonly referred to as Boc-Asp, is an important derivative of aspartic acid that has garnered attention for its biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₃H₂₃N₃O₆

- Molecular Weight: 293.34 g/mol

- CAS Number: 98045-03-5

Boc-Asp is synthesized through the protection of the amino group of aspartic acid using tert-butoxycarbonyl (Boc) groups. This process enhances the stability and solubility of the compound, making it suitable for various biological assays.

2. Biological Activity Overview

Boc-Asp exhibits a range of biological activities, particularly in the context of anti-fibrotic and anti-inflammatory effects. Its derivatives have been studied extensively for their potential therapeutic applications.

2.1 Anti-Fibrotic Activity

Recent studies have demonstrated that Boc-Asp derivatives can significantly inhibit liver fibrosis. For instance, a study evaluated several aspartic acid derivatives, revealing that certain compounds exhibited inhibitory rates against COL1A1 (a marker for fibrosis) ranging from 31.18% to 49.34% , which is significantly higher than that of standard treatments like EGCG (36.46%) and L-Asp (11.33%) .

Table 1: Inhibitory Rates of Aspartic Acid Derivatives on COL1A1

| Compound ID | Inhibitory Rate (%) |

|---|---|

| Compound 4b | 66.72 |

| Compound 4c | 97.44 |

| EGCG | 36.46 |

| L-Asp | 11.33 |

The anti-fibrotic effects of Boc-Asp derivatives are believed to be mediated through the IKKβ-NF-κB signaling pathway, which plays a crucial role in inflammation and fibrosis . For example, compounds were shown to reduce protein levels of fibronectin and α-SMA in a dose-dependent manner following TGFβ1 stimulation, indicating their potential in mitigating fibrotic responses.

3.1 Study on Liver Fibrosis

In a controlled study involving LX-2 cells (a model for hepatic stellate cells), Boc-Asp derivatives were administered at various concentrations (50, 100, 200, and 500 μmol/L). The results indicated a marked decrease in the expression of fibrosis markers such as COL1A1 and CTGF, demonstrating the compound's efficacy in reducing liver fibrosis .

3.2 Comparison with Other Compounds

In comparative studies with other amino acid derivatives, Boc-Asp showed superior activity against liver fibrosis compared to traditional treatments. The enhancement in activity was attributed to structural modifications that improved solubility and bioavailability .

4. Structure-Activity Relationships (SAR)

The biological activity of Boc-Asp can be significantly influenced by its structural modifications:

Q & A

Basic: What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to L-aspartic acid, particularly at the 3-¹³C position?

Methodological Answer:

The Boc group is typically introduced via acylation using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. For ¹³C-labeled derivatives, the isotopic label is incorporated at the C3 position during aspartic acid synthesis using ¹³C-enriched precursors (e.g., ¹³C-labeled oxaloacetate in enzymatic transamination). Key steps include:

- Protection of α-amino group : React L-aspartic acid with Boc₂O in a biphasic system (e.g., dioxane/water) with NaHCO₃ to ensure selective protection .

- Position-specific ¹³C labeling : Use ¹³C-labeled intermediates in the aspartate biosynthetic pathway, followed by Boc protection .

- Esterification : Protect carboxyl groups as benzyl or tert-butyl esters to avoid side reactions during subsequent steps .

Basic: How is the purity and isotopic enrichment of N-(tert-Butoxycarbonyl)-L-(3-¹³C)aspartic acid verified?

Methodological Answer:

- Isotopic enrichment : Quantified via mass spectrometry (MS) or ¹³C NMR. The ¹³C signal at ~50 ppm (C3 carboxyl) confirms labeling efficiency .

- Purity assessment :

Advanced: What strategies resolve diastereomeric mixtures formed during Boc-aspartic acid synthesis?

Methodological Answer:

Diastereomers arise from racemization during protection or esterification. Mitigation approaches include:

- Chiral auxiliaries : Use silyl-protecting groups (e.g., tert-butyldiphenylsilyl) to sterically hinder racemization .

- Chromatographic separation : Employ preparative HPLC with chiral columns (e.g., Chirobiotic T) or crystallization in hexane/ethyl acetate .

- Reaction optimization : Lower temperatures (0–5°C) and shorter reaction times reduce epimerization .

Advanced: How can ¹³C incorporation at C3 be optimized during Boc-protected intermediate synthesis?

Methodological Answer:

- Precursor selection : Use ¹³C-enriched oxaloacetate or aspartate semialdehyde in enzymatic cascades to ensure >98% isotopic incorporation .

- Quench-and-purify protocols : Halt reactions at 80–90% completion to minimize unlabeled byproducts, followed by iterative recrystallization .

- NMR monitoring : Track ¹³C enrichment in real-time during synthesis to adjust reaction kinetics .

Advanced: How is chiral integrity maintained at the α-carbon during multi-step syntheses?

Methodological Answer:

- Steric protection : Bulky groups (e.g., benzyl esters) at β-carboxyl reduce α-carbon reactivity .

- Low-racemization conditions : Use HOBt/DIC coupling for amide bond formation, avoiding strong bases .

- Circular dichroism (CD) : Monitor optical rotation ([α]D²⁵ = -6.3° for Boc-valine derivatives) to detect racemization .

Basic: Which analytical techniques confirm structural integrity of Boc-¹³C-aspartic acid?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for Boc (δ 1.4 ppm, tert-butyl), α-proton (δ 4.2–4.5 ppm), and ¹³C-labeled C3 (δ 170–175 ppm) .

- IR spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .

- X-ray crystallography : Resolve absolute configuration for critical intermediates .

Advanced: How do solvent systems influence crystallization of ¹³C-labeled Boc-aspartic acid?

Methodological Answer:

- Polar aprotic solvents : DMF or DMSO enhance solubility but hinder crystallization; switch to ethyl acetate/hexane (1:3) for slow nucleation .

- Temperature gradients : Gradual cooling from 40°C to 4°C yields larger, purer crystals .

- Seeding : Introduce pre-formed crystals to control polymorphism, critical for reproducible XRD data .

Basic: What side reactions occur during Boc protection of ¹³C-aspartic acid?

Methodological Answer:

- Over-protection : Di-Boc formation at β-amino groups. Mitigate using substoichiometric Boc₂O (1.1 eq) .

- Ester hydrolysis : Unprotected carboxyl groups may hydrolyze under basic conditions. Use tert-butyl esters for stability .

- Racemization : Add 2,2,2-trifluoroethanol as a proton scavenger to suppress base-mediated epimerization .

Advanced: What considerations ensure biological compatibility of ¹³C-labeled Boc-aspartic acid in metabolic studies?

Methodological Answer:

- Deprotection in vivo : Use esterase-labile protecting groups (e.g., methyl esters) for intracellular Boc removal .

- pH stability : Ensure Boc group remains intact during cell culture (pH 7.4) but cleaves under lysosomal conditions (pH 5.0) .

- Tracer validation : Confirm ¹³C incorporation into downstream metabolites (e.g., citrate) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.